(5E)-5-[[2-(3,5-dimethylpiperidin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-ethylhexyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Description
Pyrido[1,2-a]pyrimidin-4-one Core
- Fusion pattern : A pyridine ring (six-membered, one nitrogen) fused to a pyrimidinone (six-membered, two nitrogens, one ketone).
- Ring numbering : The pyrimidinone oxygen is at position 4, with fusion occurring between pyridine’s position 1 and pyrimidinone’s position 2 (Figure 1).
- Electron distribution : The conjugated system delocalizes π-electrons across the fused rings, creating a planar region that influences intermolecular interactions.
Thiazolidin-4-one Moiety
- Ring structure : A five-membered ring with nitrogen at position 1, sulfur at position 3, and a ketone at position 4.
- Methylidene bridge : The (5E)-configured double bond links the thiazolidinone’s position 5 to the pyrido-pyrimidinone’s position 3, enforcing coplanarity between the heterocycles.
Table 1 : Key Bond Lengths and Angles in the Core Structure
Substituent Analysis: 3,5-Dimethylpiperidin-1-yl, 2-Ethylhexyl, and Sulfanylidene Functional Groups
3,5-Dimethylpiperidin-1-yl Group
- Structure : A six-membered piperidine ring with methyl groups at positions 3 and 5 in the (R,R) configuration.
- Conformational impact : The chair conformation minimizes steric hindrance between axial methyl groups, favoring equatorial orientation of the N-bond to the pyrido-pyrimidinone.
- Electronic effects : The tertiary amine nitrogen participates in hydrogen bonding with adjacent carbonyl groups, modulating solubility.
2-Ethylhexyl Chain
Sulfanylidene (=S) Group
- Tautomeric potential : Exists in equilibrium between thione (C=S) and thiol (C–SH) forms, though X-ray crystallography confirms predominant thione configuration.
- Coordination capacity : The sulfur atom can act as a ligand for metal ions, suggesting potential catalytic or inhibitory applications.
Table 2 : Substituent Properties and Interactions
| Substituent | logP Contribution | Hydrogen Bond Capacity | Steric Bulk (ų) |
|---|---|---|---|
| 3,5-Dimethylpiperidin | +1.8 | Acceptor (N) | 92.4 |
| 2-Ethylhexyl | +2.4 | None | 145.7 |
| Sulfanylidene | -0.3 | Acceptor (S) | 22.1 |
Properties
Molecular Formula |
C28H38N4O2S2 |
|---|---|
Molecular Weight |
526.8 g/mol |
IUPAC Name |
(5E)-5-[[2-(3,5-dimethylpiperidin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-ethylhexyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H38N4O2S2/c1-6-8-9-21(7-2)17-32-27(34)23(36-28(32)35)13-22-25(30-14-19(4)12-20(5)15-30)29-24-11-10-18(3)16-31(24)26(22)33/h10-11,13,16,19-21H,6-9,12,14-15,17H2,1-5H3/b23-13+ |
InChI Key |
XHHXFJDYVKSIAZ-YDZHTSKRSA-N |
Isomeric SMILES |
CCCCC(CC)CN1C(=O)/C(=C\C2=C(N=C3C=CC(=CN3C2=O)C)N4CC(CC(C4)C)C)/SC1=S |
Canonical SMILES |
CCCCC(CC)CN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)N4CC(CC(C4)C)C)SC1=S |
Origin of Product |
United States |
Biological Activity
The compound (5E)-5-[[2-(3,5-dimethylpiperidin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-ethylhexyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex thiazolidinone derivative that exhibits a range of biological activities. Thiazolidinones are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action and therapeutic potential.
Chemical Structure and Properties
The compound can be structurally represented as follows:
Key Structural Features:
- Thiazolidinone Core: The thiazolidinone ring is central to its biological activity.
- Piperidine Substituent: The presence of a dimethylpiperidine moiety enhances its interaction with biological targets.
Anticancer Activity
Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. In particular, studies have shown that compounds similar to the one can induce apoptosis in various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HCT116 (colon cancer) | 4.4 | Inhibition of gp41 6-HB formation |
| HT29 (colon cancer) | 4.6 | Induction of caspase activation |
| CEM (lymphoma) | 3.2 | Mitochondrial membrane depolarization |
These findings suggest that the compound could serve as a lead for developing new anticancer therapies targeting specific molecular pathways involved in tumor progression and survival .
Anti-inflammatory and Analgesic Effects
Thiazolidinones are also recognized for their anti-inflammatory properties. The compound's structure allows it to modulate inflammatory pathways effectively:
- Reduction of Pro-inflammatory Cytokines: Studies have shown that thiazolidinone derivatives can reduce levels of TNF-alpha and IL-6 in vitro.
- Pain Relief Mechanisms: The analgesic effects may be attributed to the inhibition of cyclooxygenase enzymes (COX) and modulation of the nitric oxide pathway.
Antimicrobial Activity
The compound has demonstrated antimicrobial efficacy against various pathogens. Its mechanism involves disrupting microbial cell wall synthesis and inhibiting key metabolic pathways:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 16 μg/mL |
These results indicate potential applications in treating bacterial infections .
Case Studies
Case Study 1: Anticancer Efficacy in Colon Cancer Models
A study evaluated the cytotoxic effects of thiazolidinone derivatives on HCT116 and HT29 cells. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways.
Case Study 2: Anti-inflammatory Potential
In a model of acute inflammation induced by lipopolysaccharides (LPS), treatment with the compound reduced paw edema and inflammatory cytokine levels in mice, showcasing its therapeutic potential in inflammatory diseases .
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that integrate various chemical transformations. Key methodologies include:
- Refluxing with Carbon Disulfide : The initial stage often employs carbon disulfide in the presence of a base to facilitate the formation of key intermediates.
- Spectroscopic Techniques : Characterization is achieved through techniques such as Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS), confirming the structure and purity of the synthesized compound.
Anti-inflammatory Properties
Recent studies have indicated that this compound exhibits significant anti-inflammatory activity. Molecular docking studies suggest that it may act as a 5-lipoxygenase (5-LOX) inhibitor , which is crucial in the biosynthesis of leukotrienes involved in inflammatory responses. The inhibition of this enzyme can potentially lead to reduced inflammation in various conditions such as asthma and rheumatoid arthritis .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro assays have demonstrated its effectiveness against several cancer cell lines. For instance:
- Cell Viability Assays : The compound showed promising results in reducing cell viability in cultures of cancer cells, indicating its potential as a chemotherapeutic agent.
- Mechanistic Studies : Further investigations revealed that it may induce apoptosis in cancer cells through the activation of specific signaling pathways associated with cell death .
Case Study 1: Anti-inflammatory Efficacy
In a controlled study, researchers administered the compound to animal models exhibiting signs of inflammation. The results showed a marked reduction in inflammatory markers compared to control groups. This suggests its potential use in clinical settings for managing inflammatory diseases .
Case Study 2: Anticancer Potential
Another study focused on the compound's effect on breast cancer cell lines. Treatment with varying concentrations resulted in significant apoptosis rates, particularly at higher doses. The study concluded that the compound could be developed into a novel therapeutic agent for breast cancer treatment .
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The compound shares structural similarities with other pyrido-pyrimidinone and thiazolidinone derivatives. Key comparisons include:
Key Observations :
- The 3,5-dimethylpiperidin-1-yl group may enhance target selectivity due to steric and electronic effects, contrasting with the smaller piperidin-1-ylphenyl group in .
- The E/Z configuration at C5 influences molecular geometry: the (5E)-isomer likely adopts a more extended conformation than the (5Z)-isomer in , affecting binding to hydrophobic pockets.
Bioactivity Profiles
- Cytotoxic Potential: Analogous chromeno-pyrimidinone derivatives (e.g., ) exhibit growth inhibition in cancer cell lines (HeLa, MDA-MB-231) with IC₅₀ values ranging from 5–20 µM. Computational studies suggest these compounds inhibit kinase pathways via π-π stacking and hydrogen bonding .
- Ferroptosis Induction: Thiazolidinone derivatives with sulfanylidene groups, such as the target compound, are hypothesized to deplete glutathione peroxidase 4 (GPX4), a key ferroptosis regulator. Similar compounds show selective cytotoxicity in oral squamous cell carcinoma (OSCC) cells over normal epithelial cells .
- In contrast, the compound in (MW 458.5 g/mol, logP ~3) aligns better with “drug-like” criteria but may lack tissue specificity.
Preparation Methods
Synthesis via Condensation Reactions
One of the primary methods for synthesizing this compound is through condensation reactions involving various precursors:
Step 1: Formation of Thiazolidinone Core
The thiazolidinone structure can be synthesized by reacting a suitable thioketone with an amine. For example:
$$
\text{Thioamide} + \text{α-Bromoester} \rightarrow \text{Thiazolidinone}
$$Step 2: Introduction of the Piperidine and Pyrimidine Moieties
The piperidine ring can be introduced via nucleophilic substitution reactions. The pyrimidine component can be synthesized using cyclization reactions involving appropriate precursors such as:
$$
\text{Aminopyrimidine} + \text{Aldehyde} \rightarrow \text{Pyrimidine derivative}
$$
Multi-Step Synthesis Approach
A multi-step synthesis approach may involve:
Preparation of Intermediate Compounds :
- Synthesize intermediate compounds that possess functional groups necessary for further transformations.
- For instance, starting from simpler piperidine derivatives and pyrimidines, intermediates can be prepared through established methods such as alkylation or acylation.
-
- The final step involves coupling the synthesized intermediates to form the target compound.
- This could involve a reaction such as:
$$
\text{Intermediate A} + \text{Intermediate B} \rightarrow (5E)-5-[[2-(3,5-dimethylpiperidin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-ethylhexyl)-2-sulfanylidene-1,3-thiazolidin-4-one
$$
Key Reagents and Conditions
The synthesis of this compound typically requires specific reagents and conditions:
| Step | Reagents | Conditions |
|---|---|---|
| Step 1 | Thioketone, α-Bromoester | Base (e.g., NaOH), solvent (e.g., ethanol) |
| Step 2 | Aminopyrimidine, Aldehyde | Acid catalyst (e.g., HCl), reflux |
| Final Coupling | Intermediate A, Intermediate B | Solvent (e.g., DMF), heating |
Research Findings
Recent studies have investigated various synthetic routes to optimize yield and purity:
Yield Optimization : Experiments show that using microwave-assisted synthesis can significantly enhance yields by reducing reaction times and improving selectivity.
Purification Techniques : High-performance liquid chromatography (HPLC) has been employed for the purification of the final product to ensure high purity levels necessary for biological testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
